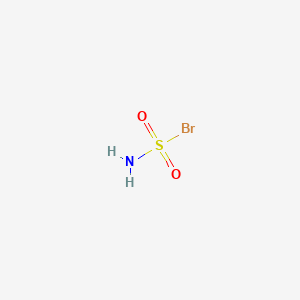
Sulfamyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamyl bromide is an organosulfur compound that belongs to the class of sulfonyl halides. It is characterized by the presence of a sulfonyl group (SO2) bonded to a bromine atom. Sulfonyl halides are known for their reactivity and are used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfamyl bromide can be synthesized through the reaction of sulfonyl hydrazides with N-bromosuccinimide (NBS). This method is efficient and yields high purity products . The reaction typically involves the following steps:
- Dissolution of sulfonyl hydrazide in an appropriate solvent.
- Addition of N-bromosuccinimide to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Isolation and purification of the this compound product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Sulfamyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: This compound can be reduced to form sulfonyl radicals, which are highly reactive intermediates.
Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Sulfamyl bromide has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfamyl bromide involves the formation of sulfonyl radicals upon reduction. These radicals can participate in various chemical reactions, including addition to alkenes and aromatic substitution . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: Another sulfonyl halide with a chlorine atom instead of bromine.
Benzenesulfonyl Chloride: A sulfonyl halide with a benzene ring attached to the sulfonyl group.
Tosyl Chloride: A sulfonyl chloride with a toluene group attached to the sulfonyl group.
Uniqueness
Sulfamyl bromide is unique due to its bromine atom, which imparts different reactivity compared to its chlorine counterparts. The bromine atom makes this compound more reactive in certain substitution and reduction reactions, making it a valuable reagent in specific synthetic applications .
Properties
CAS No. |
64253-40-3 |
|---|---|
Molecular Formula |
BrH2NO2S |
Molecular Weight |
159.99 g/mol |
IUPAC Name |
sulfamoyl bromide |
InChI |
InChI=1S/BrH2NO2S/c1-5(2,3)4/h(H2,2,3,4) |
InChI Key |
RZJBKZOZVVCNBR-UHFFFAOYSA-N |
Canonical SMILES |
NS(=O)(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















